molecular formula C6H11N3 B3211817 (3-ethyl-1H-pyrazol-5-yl)methanamine CAS No. 1093430-33-1

(3-ethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B3211817
CAS No.: 1093430-33-1
M. Wt: 125.17 g/mol
InChI Key: QBUQWOXNOUFIGB-UHFFFAOYSA-N
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Description

(3-ethyl-1H-pyrazol-5-yl)methanamine is a chemical building block with the molecular formula C6H11N3 and a molecular weight of approximately 125.17 g/mol. This compound features a pyrazole core substituted with an ethyl group and an aminomethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery [ ]. The 1H-pyrazole structure is a privileged scaffold in pharmaceutical research, known for its presence in compounds with a wide spectrum of biological activities. Specifically, 1H-pyrazol-5-amine derivatives have been identified as a key structural motif in the development of novel therapeutic agents. Recent research highlights the application of such compounds as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, showing promise as a safer alternative to traditional anticoagulants [ ]. Furthermore, the broader class of 1,3-diarylpyrazoles, which share structural similarities, are under investigation for diverse applications including autophagy induction and antiparasitic activities against protozoa like Trypanosoma brucei and Leishmania infantum [ ]. This amine-functionalized reagent is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethyl-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUQWOXNOUFIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093430-33-1
Record name (3-ethyl-1H-pyrazol-5-yl)methanamine
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Synthetic Methodologies for 3 Ethyl 1h Pyrazol 5 Yl Methanamine and Its Analogues

Established Synthetic Routes to the Pyrazole (B372694) Core

The formation of the central pyrazole ring is a critical step, with several well-established routes available to chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic chemistry and provide a direct and efficient means of constructing the pyrazole ring. The most common approach involves a [3+2] cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a synthetic equivalent. beilstein-journals.orgorganic-chemistry.org To obtain a 3-ethyl substituted pyrazole, a precursor containing the ethyl group at the appropriate position is required, such as a derivative of pentane-2,4-dione.

The general reaction involves the condensation of hydrazine hydrate (B1144303) with a β-diketone. The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on the diketone. For instance, the reaction of an unsymmetrical diketone like 1,1,1-trifluoro-4-oxohexan-2-one with hydrazine would be expected to yield a pyrazole with the ethyl group at position 3 and a trifluoromethyl group at position 5.

Another powerful cycloaddition strategy is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. nih.gov This method is highly versatile and allows for the introduction of a wide range of functional groups. For example, the reaction of 1-diazopropane with an appropriately substituted alkyne, such as one bearing a protected aminomethyl group, could theoretically lead to the desired pyrazole scaffold.

Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis

Reactant AReactant BKey ConditionsProduct TypeReference
1,3-DiketoneHydrazineAcid or base catalysis, often in an alcohol solvent3,5-Disubstituted pyrazole beilstein-journals.org
β-KetoesterHydrazineReflux in alcohol or acetic acidPyrazolone (B3327878) or substituted pyrazole beilstein-journals.org
Diazo CompoundAlkyneOften uncatalyzed (thermal) or metal-catalyzed (e.g., Cu, Ru)Polysubstituted pyrazole nih.gov
Hydrazone of an AldehydeTerminal AlkyneOne-pot, three-component reaction3,5-Disubstituted 1H-pyrazoles organic-chemistry.org

Precursor Functionalization Strategies

A common strategy involves the deprotonation of a pyrazole ring using a strong base, such as n-butyllithium or a magnesium amide base, followed by quenching with an electrophile. nih.govenamine.net For example, starting with 3-ethyl-1H-pyrazole, one could perform a regioselective metalation at the C5 position, followed by reaction with a suitable electrophile to introduce a group that can be converted to a methanamine. Such electrophiles could include N,N-dimethylformamide (DMF) to install an aldehyde group, or carbon dioxide to install a carboxylic acid.

Another approach is the functionalization of a pyrazole that already contains a reactive group. For example, a patent describes the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using NaH and dimethyl carbonate to yield the N-methylated product, demonstrating the feasibility of manipulating functional groups on the pyrazole core. google.com Similarly, methods for introducing aldehyde or acid functionalities into trifluoromethyl-substituted pyrazoles via lithiation or Br-Li exchange have been developed, which could be adapted for ethyl-substituted analogues. enamine.net

Formation of the Methanamine Moiety

Once the 3-ethyl-1H-pyrazole core is synthesized with a suitable functional group at the 5-position, the final step is the introduction of the methanamine side chain (-CH₂NH₂). Several reliable methods exist for this transformation.

Reductive Amination Approaches

Reductive amination is a widely used and highly effective method for converting aldehydes or ketones into amines. libretexts.orglibretexts.org This process typically involves two steps: the initial reaction of a carbonyl compound with an amine (such as ammonia (B1221849) for a primary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

In the context of synthesizing (3-ethyl-1H-pyrazol-5-yl)methanamine, this pathway would start from 3-ethyl-1H-pyrazole-5-carbaldehyde. uni.lu This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is often used for one-pot reductive aminations. ineosopen.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. libretexts.org

Table 2: Reagents for Reductive Amination

PrecursorAmine SourceReducing AgentTypical SolventReference
Pyrazole-5-carbaldehydeAmmoniaSodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE) ineosopen.org
Pyrazole-5-carbaldehydeAmmoniaSodium Borohydride (NaBH₄)Methanol (MeOH) libretexts.org
Pyrazole-5-carbaldehydeAmmoniaH₂/Catalyst (e.g., Ni, Pd)Ethanol (B145695) (EtOH) or Methanol (MeOH) libretexts.org

Nitrile Reduction Pathways

The reduction of a nitrile group (-C≡N) is a direct and efficient route to primary amines (-CH₂NH₂). This pathway requires the synthesis of the precursor 3-ethyl-1H-pyrazole-5-carbonitrile. The synthesis of pyrazole carbonitriles can be achieved through various methods, including the cycloaddition of β-cyano-substituted unsaturated compounds. acs.org

Once the pyrazole nitrile is obtained, it can be reduced to the target methanamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines and is frequently used for this purpose. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, often using Raney Nickel or a palladium catalyst under a hydrogen atmosphere, is another effective method for nitrile reduction. byjus.com

Other Amination Techniques

Beyond reductive amination and nitrile reduction, other classical methods in organic synthesis can be adapted to form the methanamine group.

The Curtius rearrangement provides an indirect route from a carboxylic acid to a primary amine with the loss of one carbon atom. wikipedia.orgnih.gov However, for the synthesis of a methanamine, the starting material would need to be a pyrazol-5-ylacetic acid derivative. A more direct application involves starting with 3-ethyl-1H-pyrazole-5-carboxylic acid. This acid can be converted to an acyl azide (B81097), typically using reagents like diphenylphosphoryl azide (DPPA). nih.gov The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which can be trapped with a nucleophile. wikipedia.orgorganic-chemistry.org Hydrolysis of the isocyanate with aqueous acid or base yields the primary amine, in this case, 3-ethyl-1H-pyrazol-5-amine, not the target methanamine. To obtain the methanamine, one would need to start with a pyrazole-5-acetic acid derivative and apply the Curtius rearrangement.

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues common with direct amination. wikipedia.orgnrochemistry.comlibretexts.org This route would begin with the synthesis of 5-(halomethyl)-3-ethyl-1H-pyrazole (e.g., the chloromethyl or bromomethyl derivative). This electrophilic pyrazole would then be reacted with a nucleophilic amine equivalent, such as potassium phthalimide. wikipedia.orgorganic-chemistry.org The resulting N-alkylphthalimide intermediate is then cleaved, typically using hydrazine (the Ing-Manske procedure), to release the desired primary amine. masterorganicchemistry.com

Green Chemistry Principles in Synthesis of the Compound

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net These principles focus on areas such as the use of safer solvents, renewable energy sources, and the development of atom-economical reactions. nih.govsci-hub.se

Key green strategies in pyrazole synthesis include:

Solvent-Free Synthesis: Conducting reactions without a solvent or using environmentally benign solvents like water or ethanol minimizes the generation of volatile organic compounds. sci-hub.senih.gov The use of water as a medium for multicomponent reactions in the synthesis of pyranopyrazoles, often facilitated by ultrasonic irradiation, has been reported to give excellent yields. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govpharmacognosyjournal.net For example, the synthesis of pyrano[2,3-c]pyrazole derivatives via a four-component condensation reaction was achieved in a much shorter time and with higher yields using microwave irradiation compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, purification procedures, and waste generation. nih.gov The one-pot synthesis of pyranopyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is a prime example of an MCR that adheres to green chemistry principles. nih.gov

Use of Recyclable Catalysts: Heterogeneous catalysts, such as nano-catalysts and recyclable resins like Amberlyst-70, offer advantages in terms of easy separation from the reaction mixture and potential for reuse, which is both economically and environmentally beneficial. pharmacognosyjournal.netresearchgate.net The use of a retrievable, non-toxic bio-organic catalyst has been shown to be effective for multiple cycles with minimal loss in activity. researchgate.net

The following table summarizes various green synthetic approaches for pyrazole derivatives:

Green ApproachCatalyst/ConditionsKey AdvantagesYieldsReaction Time
Microwave-assisted MCRSnCl₂Reduced reaction time, higher yield88%25 min
Ultrasound-assisted MCRCatalyst-free, water mediumEnvironmentally friendly, excellent resultsExcellent-
Nano-catalyst mediatedCobalt oxide, microwave heatingHigh yields in short timesExcellentMinutes
Recyclable catalystAmberlyst-70, aqueous mediumEnvironmentally benign, simple workupGood-

This table is generated based on data from multiple sources. nih.govpharmacognosyjournal.netresearchgate.net

Scalability and Efficiency Considerations in Preparative Chemistry

For the synthesis of compounds like this compound, a scalable route would likely favor a one-pot or tandem reaction sequence to minimize intermediate handling and purification steps. organic-chemistry.org The development of continuous-flow processes offers significant advantages in terms of safety, efficiency, and scalability. For example, the continuous-flow synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for a pharmaceutical, has been developed to safely handle potentially explosive intermediates like ethyl diazoacetate in situ. researchgate.net

Efficiency in preparative chemistry is often measured by metrics such as atom economy and E-factor (environmental factor), which quantify the amount of waste generated per unit of product. Multicomponent reactions inherently have a high atom economy as most of the atoms from the starting materials are incorporated into the final product. nih.gov

The choice of catalyst is also critical for scalability. While homogeneous catalysts can be highly efficient, their removal from the product can be challenging on a large scale. pharmacognosyjournal.net Heterogeneous catalysts, which can be easily filtered off, are often preferred for industrial processes. pharmacognosyjournal.netresearchgate.net The development of robust and recyclable catalysts is an active area of research aimed at improving the sustainability and cost-effectiveness of pyrazole synthesis. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies of the 3 Ethyl 1h Pyrazol 5 Yl Methanamine Scaffold

Reactions at the Primary Amine Group

The primary amine group in (3-ethyl-1H-pyrazol-5-yl)methanamine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Amidation and Sulfonamidation Reactions

The primary amine readily undergoes acylation with carboxylic acid derivatives (acid chlorides, anhydrides) or activated carboxylic acids to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides and sulfonamides are often stable and can exhibit a range of biological activities. For instance, pyrazole-based benzenesulfonamides have been synthesized and show potential as anticancer agents. mdpi.com

Table 1: Examples of Amidation and Sulfonamidation Reactions

Acylating/Sulfonylating AgentBaseSolventProduct
Acetyl chlorideTriethylamineDichloromethaneN-((3-ethyl-1H-pyrazol-5-yl)methyl)acetamide
Benzoyl chloridePyridineTetrahydrofuran (B95107)N-((3-ethyl-1H-pyrazol-5-yl)methyl)benzamide
p-Toluenesulfonyl chlorideTriethylamineAcetonitrileN-((3-ethyl-1H-pyrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Urea (B33335) and Thiourea (B124793) Formation

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. researchgate.net These reactions are generally high-yielding and proceed under mild conditions. The resulting ureas and thioureas are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets. nih.govmdpi.com The synthesis of various urea and thiourea derivatives from aminopyrazole precursors has been reported, highlighting the versatility of this reaction. researchgate.netresearchgate.net

Table 2: Urea and Thiourea Formation

ReagentSolventProduct
Phenyl isocyanateTetrahydrofuran1-((3-ethyl-1H-pyrazol-5-yl)methyl)-3-phenylurea
Methyl isothiocyanateEthanol (B145695)1-((3-ethyl-1H-pyrazol-5-yl)methyl)-3-methylthiourea
4-Chlorophenyl isocyanateDichloromethane1-(4-chlorophenyl)-3-((3-ethyl-1H-pyrazol-5-yl)methyl)urea

N-Alkylation and N-Acylation

N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents on the nitrogen atom, modifying the compound's steric and electronic properties. N-acylation, as discussed in the amidation section, is a common transformation. The synthesis of various N-alkylated and N-acylated pyrazole (B372694) derivatives has been documented in the literature, demonstrating the feasibility of these modifications. evitachem.commdpi.com

Table 3: N-Alkylation and N-Acylation Reactions

ReagentConditionsProduct
Methyl iodide, K2CO3Acetonitrile, refluxN-((3-ethyl-1H-pyrazol-5-yl)methyl)-N-methylamine
Benzaldehyde, NaBH4MethanolN-benzyl-N-((3-ethyl-1H-pyrazol-5-yl)methyl)amine
Acetic anhydridePyridine, room temp.N-((3-ethyl-1H-pyrazol-5-yl)methyl)acetamide

Imine and Schiff Base Formation

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. rasayanjournal.co.innih.gov This reversible reaction is typically catalyzed by an acid or base and often requires removal of water to drive the equilibrium towards the product. nih.gov Pyrazole-containing Schiff bases are valuable intermediates and have been explored for their potential applications in coordination chemistry and as biologically active agents. rasayanjournal.co.inrsc.org

Table 4: Imine and Schiff Base Formation

Carbonyl CompoundCatalystSolventProduct
BenzaldehydeAcetic acidEthanol(E)-N-benzylidene-1-(3-ethyl-1H-pyrazol-5-yl)methanamine
Acetonep-Toluenesulfonic acidToluene, Dean-StarkN-((3-ethyl-1H-pyrazol-5-yl)methyl)propan-2-imine
SalicylaldehydeNoneEthanol2-(((3-ethyl-1H-pyrazol-5-yl)methylimino)methyl)phenol

Modifications and Substitutions on the Pyrazole Ring

The pyrazole ring itself is a site for further functionalization, which can significantly impact the properties of the resulting molecules. The regioselectivity of these reactions is a key consideration.

Regioselective Functionalization Approaches

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the existing substituents. The two nitrogen atoms and the ethyl group on the ring direct incoming electrophiles to specific positions. Generally, electrophilic substitution on the pyrazole ring, such as halogenation, nitration, and acylation, occurs preferentially at the C4 position. researchgate.net The presence of an activating group can further influence the regioselectivity.

Furthermore, N-alkylation of the pyrazole ring is a common modification. researchgate.net When the pyrazole nitrogen atoms are unsubstituted, alkylation can lead to a mixture of N1 and N2 isomers. The ratio of these isomers can be influenced by the nature of the alkylating agent and the reaction conditions. The synthesis of specifically substituted pyrazoles often requires multi-step strategies to control the regiochemistry. nih.govnih.govresearchgate.net

Impact of Substituents on Electronic Properties and Reactivity

The chemical behavior of the this compound scaffold is intrinsically linked to the electronic nature of the pyrazole ring, which is influenced by its substituents. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms: one is a pyrrole-like, electron-donating nitrogen (when unsubstituted at N1), and the other is a pyridine-like, electron-accepting sp²-hybridized nitrogen. mdpi.com This arrangement makes the ring's reactivity highly sensitive to the electronic effects of attached groups. mdpi.com

The ethyl group at the C3 position is a weak electron-donating group (EDG) through induction. Generally, EDGs on the pyrazole ring increase the electron density of the system. This can, in turn, enhance the basicity of the pyridine-like nitrogen. Conversely, the presence of electron-withdrawing groups (EWGs) tends to decrease the basicity of the pyrazole ring by increasing the acidity of the N-H proton. The aminomethyl group at C5, while separated by a methylene (B1212753) spacer, can also influence the ring's electronics, primarily through its basicity and potential for protonation, which would transform it into a potent EWG.

The substitution pattern significantly affects the aromaticity and, consequently, the stability and reactivity of the pyrazole ring. Aromaticity can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on substituted pyrazoles have shown that N-substitution with electron-withdrawing groups decreases the ring's aromaticity. researchgate.net In contrast, electron-donating substituents at certain carbon positions can modulate the aromatic character, thereby affecting the ring's propensity to undergo electrophilic or nucleophilic attack. researchgate.net For instance, the increased electron density from the C3-ethyl group would generally activate the C4 position toward electrophilic substitution, while the N1 and N2 positions remain key sites for alkylation and acylation.

The reactivity of the exocyclic aminomethyl group is also modulated by the ring's electronic properties. The nucleophilicity of the primary amine can be subtly tuned by substituents on the pyrazole core, affecting its reaction rates with various electrophiles.

Table 1: Influence of Substituent Type on Pyrazole Ring Properties

Substituent PositionSubstituent TypeEffect on Ring Electron DensityImpact on N-H AcidityImpact on Pyridine-like N BasicityPredicted Impact on Reactivity
C3/C5Electron-Donating (e.g., -CH₂CH₃)IncreaseDecreaseIncreaseActivation towards electrophilic substitution at C4.
C3/C5Electron-Withdrawing (e.g., -NO₂)DecreaseIncreaseDecreaseDeactivation towards electrophilic substitution; potential for nucleophilic aromatic substitution.
C4Electron-DonatingIncreaseDecreaseIncreaseEnhanced nucleophilicity of ring nitrogens.
C4Electron-WithdrawingDecreaseIncreaseDecreaseActivation of C3/C5 towards nucleophilic attack.
N1Electron-Withdrawing (e.g., -SO₂Ph)Significant DecreaseN/A (Substituted)Significant DecreaseDeactivation of the ring towards electrophiles. mdpi.com

Heterocyclic Annulation and Scaffold Extension from the Compound

The this compound molecule is an excellent precursor for heterocyclic annulation, a process where a new ring is fused onto the existing pyrazole scaffold. This strategy is widely used to create bicyclic and polycyclic systems, which are common motifs in pharmacologically active compounds. researchgate.netnih.gov The primary amine of the methanamine group serves as a versatile nucleophilic handle for constructing these fused systems.

A prominent example of this strategy is the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocycles can be readily prepared through the cyclocondensation of 3(5)-aminopyrazole derivatives with 1,3-dielectrophilic reagents such as β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones. nih.gov In the case of this compound, the amine can react with these partners to form a new six-membered pyrimidine (B1678525) ring fused to the pyrazole core. The reaction typically proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and subsequent aromatization. nih.gov

The versatility of this approach allows for the introduction of diverse substituents onto the newly formed ring, depending on the choice of the 1,3-dielectrophile. This scaffold extension dramatically alters the shape and electronic properties of the parent molecule, providing access to new regions of chemical space. mdpi.com For instance, reacting the amine with diketene (B1670635) or β-ketoesters can yield pyrazolo[1,5-a]pyrimidin-7-ones.

Table 2: Examples of Heterocyclic Annulation Reactions

ReagentResulting Fused Heterocycle CoreReaction Type
1,3-Diketone (e.g., Acetylacetone)Pyrazolo[1,5-a]pyrimidineCyclocondensation
β-Ketoester (e.g., Ethyl acetoacetate)Pyrazolo[1,5-a]pyrimidin-oneCyclocondensation
Malonates / MalononitrilesAminopyrazolo[1,5-a]pyrimidineCyclocondensation
α,β-Unsaturated Ketone/EsterDihydropyrazolo[1,5-a]pyrimidineMichael Addition followed by Cyclization
Isothiocyanates followed by cyclizing agentPyrazolo[1,5-a] researchgate.netacs.orgresearchgate.nettriazine-thioneAddition-Cyclization

Synthesis of Libraries and Diverse Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to generate and test a wide array of molecules to identify new bioactive agents. nih.govnih.gov The this compound scaffold is well-suited for the construction of chemical libraries due to its multiple, orthogonally reactive functional groups. A chemical library is a collection of related compounds synthesized in a systematic manner. acs.org

Diversity-oriented synthesis (DOS) can be effectively applied to this scaffold. A typical strategy involves a multi-step sequence where the core is elaborated at its different reactive sites.

N1-Alkylation/Acylation: The pyrrole-like nitrogen of the pyrazole ring can be functionalized with a wide range of alkyl or acyl halides, providing a first point of diversity (R¹).

Amine Derivatization: The primary aminomethyl group is a key site for diversification (R²). It can be readily acylated with carboxylic acids or sulfonyl chlorides, reductively aminated with aldehydes or ketones, or converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively.

C4-Functionalization: Although less straightforward, the C4 position of the pyrazole ring can be functionalized, often through electrophilic substitution reactions like halogenation or nitration, especially on an activated ring, to introduce a third point of diversity (R³).

By employing combinatorial chemistry principles, where different building blocks are systematically combined at each diversification point, a large and diverse library of compounds can be rapidly synthesized. mdpi.com This allows for a thorough exploration of the chemical space around the pyrazole core, facilitating the identification of structure-activity relationships (SAR). researchgate.net

Table 3: Combinatorial Library Design from the Pyrazole Scaffold

Scaffold PositionReaction TypeExample Building Blocks (Reagents)Resulting Functional Group (R-group)
N1-Position (R¹)AlkylationMethyl iodide, Benzyl bromide, Ethyl bromoacetate-CH₃, -CH₂Ph, -CH₂COOEt
-CH₂NH₂ Group (R²)AcylationAcetyl chloride, Benzoyl chloride, Cyclohexanecarbonyl chloride-NHC(O)CH₃, -NHC(O)Ph, -NHC(O)Cy
-CH₂NH₂ Group (R²)Reductive AminationAcetone, Benzaldehyde, 4-Pyridinecarboxaldehyde-NH-isopropyl, -NH-benzyl, -NH-CH₂(4-pyridyl)
-CH₂NH₂ Group (R²)Urea FormationPhenyl isocyanate, Ethyl isocyanate-NHC(O)NHPh, -NHC(O)NHEt
C4-Position (R³)HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)-Br, -Cl

Structure Activity Relationship Sar Investigations of Derivatives Originating from 3 Ethyl 1h Pyrazol 5 Yl Methanamine

Correlation of Structural Modifications with In Vitro Biological Activity

The biological activity of derivatives from the (3-ethyl-1H-pyrazol-5-yl)methanamine core is intrinsically linked to their three-dimensional structure and the specific interactions they form within the binding pocket of a target protein. Modifications to the amine group and substitutions on the pyrazole (B372694) ring can dramatically alter these interactions.

The primary amine of the methanamine group at the C5 position is a critical anchor for derivatization, allowing for the introduction of a wide array of functional groups that can probe the binding site of a target protein. This amine can be readily converted into amides, sulfonamides, ureas, or other functionalities, each conferring distinct physicochemical properties and interaction capabilities. nih.govnih.gov

The conversion of the amine to a secondary amide or urea (B33335), for example, introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These new functionalities can form crucial hydrogen bonds with amino acid residues in a target's active site, such as the hinge region of kinases, which is a common interaction pattern for pyrazole-based inhibitors. nih.gov Studies on pyrazolo[1,5-a]pyrimidin-7-amines have shown that the amine group is essential for activity, forming key interactions that anchor the ligand in the binding pocket. mdpi.com Similarly, the optimization of a fused pyrazole amide to a urea derivative demonstrated a significant impact on transporter protein interactions, highlighting how a seemingly minor change from an amide to a urea can drastically alter a compound's biological profile. nih.gov

The nature of the substituent attached to the newly formed amide or urea is also paramount. For instance, attaching aromatic or heterocyclic rings can lead to beneficial π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Table 1: Potential Interactions from Amine Derivatization

Derivative Functional GroupPotential New InteractionsExample Target Residues
Secondary Amide (-NH-C(=O)-R)H-bond donor (N-H), H-bond acceptor (C=O), Hydrophobic/Aromatic (R group)Aspartate, Glutamate, Serine, Phenylalanine
Sulfonamide (-NH-S(=O)₂-R)H-bond donor (N-H), H-bond acceptor (S=O), Hydrophobic/Aromatic (R group)Arginine, Lysine, Histidine
Urea (-NH-C(=O)-NH-R)Multiple H-bond donors/acceptors, Hydrophobic/Aromatic (R group)Asparagine, Glutamine, Main-chain amides
N-Alkylation (-NH-R)Hydrophobic interactions, potential for salt bridge if protonatedLeucine, Valine, Isoleucine, Aspartate

Substitutions on the pyrazole ring itself play a vital role in modulating the electronic properties, conformation, and direct interactions of the molecule. researchgate.net The positions available for substitution—N1, and C4—can be strategically modified to enhance target affinity and selectivity.

N1-Position: The N1 nitrogen of the pyrazole ring is a frequent site for substitution. Alkylation or arylation at this position can influence the molecule's orientation in the binding pocket. In some kinase inhibitors, N1 substitution with a methyl group has been shown to be beneficial for activity. nih.gov This position often points towards the solvent-exposed region of a binding site, allowing for the introduction of larger groups to improve physicochemical properties or gain additional interactions without disrupting core binding. nih.gov

C3-Position: The parent compound features an ethyl group at this position, which likely engages in hydrophobic interactions. SAR studies on other pyrazoles have shown that the size and nature of the C3 substituent are critical. For example, in a series of meprin inhibitors, replacing a C3-phenyl group with smaller alkyl groups led to a decrease in activity, indicating the importance of a larger hydrophobic moiety at this position for that specific target. nih.gov Conversely, for other targets, a smaller, more compact group might be optimal.

C4-Position: The C4 position is another key vector for modification. In studies of pyrazole derivatives inducing a triple response in Arabidopsis seedlings, it was found that introducing chlorine atoms onto a phenyl ring attached via a sulfonamide at the C4-methyl position dramatically affected biological activity. nih.gov This demonstrates that substitutions at C4 can be used to fine-tune electronic properties and introduce new interaction points.

Table 2: General Effects of Pyrazole Ring Substitutions on Bioactivity

PositionType of SubstituentGeneral Impact on Molecular Interactions
N1 Small Alkyl (e.g., -CH₃)Can improve metabolic stability and fine-tune orientation in the binding pocket. nih.gov
Aryl/HeteroarylCan introduce significant van der Waals or π-stacking interactions. nih.gov
C3 Small Alkyl (e.g., -Ethyl)Provides a baseline level of hydrophobic interaction.
Bulky/AromaticCan significantly increase hydrophobic interactions and potency if the pocket allows. nih.gov
C4 Halogens (e.g., -Cl, -F)Modulates electronic properties of the ring and can form halogen bonds. nih.gov
Polar Groups (e.g., -OH)Can introduce new hydrogen bonding opportunities.

Computational Approaches to SAR Analysis

To rationalize experimental SAR data and guide the design of new derivatives, several computational techniques are employed. These methods provide insight into the molecular properties that drive biological activity.

QSAR modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.orgnih.gov For pyrazole derivatives, 2D- and 3D-QSAR studies have been successfully applied to understand the structural requirements for activity against various targets, including fungi and kinases. nih.govrsc.org

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated. rsc.org The resulting models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green contour near a particular substituent, indicating that bulkier groups are favored for higher activity, while a red contour would suggest that bulky groups are detrimental. nih.gov Such models have successfully predicted that for certain pyrazole carboxamide series, bulky, electron-withdrawing substituents are favorable for inhibitory activity. rsc.org

Table 3: Hypothetical 3D-QSAR Model Summary for Pyrazole Derivatives

3D-QSAR ModelStatistical MetricValueInterpretation
CoMFA q² (cross-validated)0.783Good internal predictive ability. nih.gov
r² (non-cross-validated)0.944Strong correlation between predicted and observed activity. nih.gov
Steric Field Contribution55%Steric properties are a major determinant of activity.
Electrostatic Field Contribution45%Electrostatic properties are also significant.
CoMSIA r²_pred (external validation)0.814Good predictive power for new compounds. nih.gov
H-Bond Donor Contribution20%H-bond donor features are important for binding.

A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov For pyrazole-based inhibitors, pharmacophore models typically include features such as hydrogen bond acceptors (e.g., pyrazole nitrogens), hydrogen bond donors (e.g., N-H of the pyrazole or amide linker), and hydrophobic or aromatic centers. nih.govacs.org

These models can be generated based on the structure of a known potent ligand (ligand-based) or from the protein-ligand complex itself (structure-based). acs.orgmedchemexpress.com Once a reliable pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large chemical databases. This process rapidly identifies novel molecules that match the pharmacophore and are therefore likely to be active, significantly accelerating the hit-finding process. acs.org For example, pharmacophore models for Janus Kinase (JAK) inhibitors have been successfully used to screen libraries of pyrazolone (B3327878) derivatives to find new, potent dual inhibitors. acs.orgacs.org

During the lead optimization process, it is crucial to balance the improvement in potency with the maintenance of favorable physicochemical properties. Two key metrics used to guide this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). csmres.co.ukcore.ac.uk

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (Heavy Atom Count, HAC). It is calculated as LE = -ΔG / HAC. LE helps to identify compounds that have high binding affinity for their size. A commonly accepted threshold for a good fragment or lead is an LE of ≥ 0.3 kcal/mol per heavy atom. sciforschenonline.org

Lipophilic Efficiency (LLE or LipE) relates a compound's potency (pIC₅₀ or pKᵢ) to its lipophilicity (logP or logD). It is calculated as LLE = pIC₅₀ - logP. This metric assesses how effectively a compound utilizes its lipophilicity to achieve potency. High lipophilicity can lead to issues like poor solubility and non-specific binding. An LLE value between 5 and 7 is often considered ideal for drug candidates. sciforschenonline.org

By tracking these efficiency metrics during the optimization of pyrazole derivatives, medicinal chemists can prioritize modifications that enhance potency through specific, high-quality interactions rather than by simply increasing size and lipophilicity. nih.govnih.gov This strategy helps to avoid "molecular obesity" and increases the likelihood of developing a successful drug candidate. sciforschenonline.org

Table 4: Illustrative Application of Efficiency Metrics in a Hypothetical Optimization

CompoundModificationpIC₅₀logPHACLE (kcal/mol/atom)LLE (pIC₅₀ - logP)Assessment
Hit Parent Scaffold6.02.5150.553.5Good starting point
Lead 1 Added -Ph to amine7.04.0220.443.0Potency gain is driven by lipophilicity (LLE decreased)
Lead 2 Added -OH to Ph7.23.5230.433.7Potency and LLE improved; a better optimization path
Candidate Optimized linker8.53.2250.475.3Excellent potency and efficiency metrics

Preclinical Pharmacological and Biological Characterization of 3 Ethyl 1h Pyrazol 5 Yl Methanamine Derivatives

Molecular Target Identification and Validation in In Vitro Systems

The initial phase of preclinical characterization involves identifying and validating the molecular targets with which a compound interacts. This is typically achieved through a battery of in vitro assays. For the specific compound (3-ethyl-1H-pyrazol-5-yl)methanamine, no public data from such studies were found. The following sections discuss the types of studies that would be conducted and the activities observed for structurally related pyrazole (B372694) compounds.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Esterases)

No specific enzyme inhibition or activation data for this compound has been reported in the public domain. However, the pyrazole scaffold is a well-established pharmacophore known to be a constituent of numerous enzyme inhibitors. nih.gov Research on various pyrazole derivatives has demonstrated significant inhibitory activity against several classes of enzymes.

For instance, pyrazole derivatives have been identified as potent inhibitors of kinases, which are crucial regulators of cell signaling. Some have been developed as inhibitors of haspin kinase and the PI3K/AKT pathway, which are often dysregulated in cancer. nih.gov A study on pyrazolo[4,3-f]quinoline derivatives identified a potent haspin kinase inhibitor with an IC₅₀ value of 1.7 µM in HCT116 cells. nih.gov Similarly, pyrazole derivatives have been investigated as inhibitors of histone lysine-specific demethylase 5B (KDM5B), a key enzyme in cancer epigenetics. nih.gov One optimized derivative, 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide, showed potent KDM5B inhibition with an IC₅₀ of 0.0244 μM. nih.gov

Other studies have shown that pyrazole derivatives can inhibit enzymes like xanthine (B1682287) oxidase, with some compounds exhibiting IC₅₀ values as low as 10.75 µM. nih.gov The general findings suggest that substitutions on the pyrazole ring are critical for determining the potency and selectivity of enzyme inhibition. nih.gov

Table 1: Representative Enzyme Inhibition Data for Structurally Related Pyrazole Derivatives Disclaimer: The following data is for structurally related pyrazole compounds and not for this compound.

Compound ClassTarget EnzymeReported Activity (IC₅₀)Reference
Pyrazolo[4,3-f]quinoline derivativeHaspin Kinase1.7 µM (in HCT116 cells) nih.gov
1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamideKDM5B0.0244 µM nih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiolXanthine Oxidase10.75 µM nih.gov
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamideα-glucosidase75.62 µM nih.gov

Receptor Binding and Functional Assays (e.g., GPCRs, Nuclear Receptors)

There is no publicly available information regarding the binding or functional activity of this compound at G-protein coupled receptors (GPCRs) or nuclear receptors.

Ion Channel Modulation and Transporter Interaction Studies

No studies on the effects of this compound on ion channels or transporters have been published. A patent application has mentioned a pyrazole derivative as a potential voltage-dependent anion channel function regulator, but this remains to be substantiated by peer-reviewed research. google.com

Cellular Mechanism of Action Studies

Understanding a compound's effect on cellular functions and pathways is a critical step in its preclinical evaluation. This is typically assessed using various cell-based assays.

Cell-Based Functional Assays and Pathway Modulation

No specific cell-based functional assay data for this compound is available. However, numerous studies have investigated the cellular effects of other pyrazole derivatives, particularly in the context of cancer research.

Many pyrazole derivatives have demonstrated antiproliferative and cytotoxic activity against various human cancer cell lines, including those from lung, breast, cervical, and pancreatic cancers. acs.orgnih.gov For example, a series of pyrazole-linked benzothiazole-β-naphthol derivatives showed significant cytotoxicity with IC₅₀ values in the range of 4.63–5.54 µM against A549, HeLa, and MCF7 cells. nih.gov In some cases, these compounds were found to induce apoptosis, as evidenced by DNA fragmentation and the collapse of the mitochondrial membrane potential. nih.gov Flow cytometry analysis of cells treated with certain pyrazole-benzimidazole hybrids revealed cell cycle arrest in the G1 phase, which was associated with the downregulation of cyclin D2 and CDK2. nih.gov

Table 2: Representative Cytotoxic Activity of Structurally Related Pyrazole Derivatives Disclaimer: The following data is for structurally related pyrazole compounds and not for this compound.

Compound Class/NameCell LineReported Activity (IC₅₀)Reference
Pyrazole-linked benzothiazole-β-naphthol derivativeA549 (Lung)4.63-5.54 µM nih.gov
Pyrene-pyrazole analog (Compound 16)MCF7 (Breast)1.0 µM nih.gov
Pyrazolo[4,3-c]pyridine derivative (Compound 41)HepG2 (Liver)3.695 µg/mL nih.gov
Pyrazole-benzimidazole hybrid (Compound 9)MCF-7 (Breast)1.1 µM nih.gov

Selectivity Profiling Against Off-Targets in Cellular Systems

There is no information available regarding the selectivity profile of this compound.

For other pyrazole derivatives, selectivity has been assessed in various ways. In anticancer studies, the cytotoxicity of novel compounds is often compared between cancer cell lines and normal, non-cancerous cell lines to determine a therapeutic window. For instance, some pyrazole-linked derivatives were shown to be significantly less effective against normal HEK293 cells (IC₅₀ > 45 µM) compared to cancer cells, indicating a degree of selectivity. nih.gov Similarly, a pyrene-pyrazole analog was reported to not significantly impact the viability of normal MCF10A cells. nih.gov In kinase inhibitor development, selectivity is often profiled by screening the compound against a panel of different kinases to identify its primary target and potential off-target effects. acs.org For example, initial structure-activity relationship studies on a pyrazole-containing compound focused on modifying the pyrazole moiety to improve potency and selectivity for LATS1/2 kinases over other kinases like AKT. acs.org

Intracellular Target Engagement Assessment

The confirmation of a drug candidate's interaction with its intended intracellular target is a critical step in preclinical development. For derivatives of this compound, which are often designed as kinase inhibitors, assessing target engagement within a cellular environment provides a more physiologically relevant measure of potency and selectivity compared to biochemical assays alone. acs.orguni-frankfurt.de

A prominent technology utilized for this purpose is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay. promega.comyoutube.com This method allows for the quantitative measurement of compound binding to a specific protein target within intact, living cells. promega.com The assay typically involves expressing the target protein as a fusion with a bright NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to the target protein is then introduced. When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. The introduction of a competing compound, such as a this compound derivative, displaces the tracer, leading to a measurable decrease in the BRET signal. youtube.com This allows for the determination of the compound's cellular potency, often expressed as an EC50 value. mdpi.com

In the development of pyrazole-based kinase inhibitors, such as those targeting LATS1/2, NanoBRET assays have been instrumental. acs.org For instance, these assays can confirm the activity of compounds in a cellular context and determine their potency against the target kinase. acs.org Furthermore, by screening against a panel of kinases, NanoBRET can provide a profile of the compound's selectivity, a crucial factor in predicting potential off-target effects. researchgate.net This technology has been successfully applied to various kinase inhibitors built upon a pyrazole scaffold, demonstrating its utility in assessing the intracellular target engagement of this class of compounds. mdpi.com

Early Preclinical In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations (Non-Human Models)

The evaluation of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in non-human models is essential to predict its behavior in humans. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the biochemical and physiological effects).

Metabolic Stability in Microsomal and Hepatocyte Systems

The pyrazole scaffold is generally recognized for its metabolic stability, a desirable characteristic in drug candidates. acs.org Compared to other five-membered heterocycles like imidazole, the pyrazole ring tends to be less susceptible to oxidative metabolism by enzymes such as cytochrome P450 (CYP450). promega.com This inherent stability can contribute to a longer half-life and improved bioavailability. However, substitutions on the pyrazole ring can influence metabolic pathways. For example, N-substituted pyrazoles may undergo removal of the substituent group during metabolism. promega.com

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing metabolic stability. uni-frankfurt.denih.gov These systems contain the primary enzymes responsible for drug metabolism. Studies on pyrazole-containing kinase inhibitors have utilized mouse liver microsomes to determine their stability. For example, in the optimization of LATS1/2 inhibitors, the metabolic stability of compounds was a key parameter that was improved through structural modifications. acs.org The replacement of metabolically labile moieties with more stable groups, a strategy known as scaffold-hopping, has also been employed, with the pyrazole ring being a favorable replacement to enhance stability. acs.org

The following table presents metabolic stability data for two exemplary pyrazole-containing compounds in mouse liver microsomes.

CompoundMouse Liver Microsome Stability (% remaining at 1 hr)
Compound 2749%
Compound 2871%
Data derived from a study on LATS1 and LATS2 kinase inhibitors. acs.org

Plasma Protein Binding and Distribution Assessment (Non-Human)

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is typically able to distribute into tissues and interact with its target. researchgate.net High plasma protein binding can limit the amount of free drug available, potentially impacting efficacy. researchgate.net

The assessment of plasma protein binding is a standard in vitro assay in preclinical development. For pyrazole-based compounds, this has been evaluated in non-human plasma, such as from mice. In the development of LATS1/2 kinase inhibitors, the free fraction of compounds in mouse plasma was determined. acs.org While some potent compounds may exhibit high plasma protein binding, an acceptable free fraction is necessary for pharmacological activity. acs.orgnih.gov

The table below shows the plasma protein binding for two pyrazole-containing derivatives, expressed as the unbound fraction (Fu) in mouse plasma.

CompoundPlasma Protein Binding (Fu) in Mouse Plasma
Compound 273.1%
Compound 281.4%
Data derived from a study on LATS1 and LATS2 kinase inhibitors. acs.orgacs.org

Target Engagement and Biomarker Modulation in Animal Models

Demonstrating that a compound engages its target in a living animal and elicits a downstream biological response is a key validation step. This is often achieved by measuring target engagement directly and by monitoring biomarkers.

For pyrazole-based kinase inhibitors, target engagement in animal models can be confirmed through various methods. Following administration of the compound, tissue samples can be analyzed to assess the degree of target occupancy. nih.gov The pharmacodynamic effects of target engagement are evaluated by measuring the modulation of biomarkers. These are molecules that indicate a biological response to the drug. For inhibitors of the Hippo pathway kinases LATS1/2, for example, the expression of downstream target genes such as AMOTL2, CTGF, and CYR61 can be measured using quantitative real-time polymerase chain reaction (qPCR) in tissues of interest. acs.org A significant change in the mRNA expression of these genes after treatment provides evidence of the compound's in vivo activity. acs.org

In a study of pyrazole-containing LATS1/2 inhibitors, compounds were administered to mice, and subsequent analysis showed a dose-dependent modulation of downstream biomarkers, confirming in vivo target engagement and pharmacological activity. acs.org Such studies are crucial for establishing a PK/PD relationship and for guiding dose selection for further efficacy studies. The development of selective JAK1 inhibitors with a pyrazole core has also shown efficacy in reducing tumor growth in animal xenograft models, demonstrating a clear pharmacodynamic output. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 3 Ethyl 1h Pyrazol 5 Yl Methanamine and Its Ligands

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netnih.gov This method is crucial for screening potential drug candidates by estimating the binding affinity and analyzing the interaction patterns within the active site of a biological target. nih.gov For pyrazole (B372694) derivatives, docking studies have been extensively used to identify potential inhibitors for a range of protein targets, particularly protein kinases, which are often implicated in diseases like cancer. nih.govnih.govrsc.org

In a typical docking study involving a compound like (3-ethyl-1H-pyrazol-5-yl)methanamine, the molecule would be docked into the binding site of a target protein. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a key feature in molecular recognition. nih.gov The ethyl and methanamine substituents would be analyzed for their contributions to binding, such as fitting into hydrophobic pockets or forming additional hydrogen bonds. researchgate.net

Studies on related pyrazole derivatives have identified key interactions that are likely relevant for this compound as well. For instance, docking of pyrazole derivatives into the active site of RET kinase revealed crucial hydrogen bonds with hinge region residues like Ala807. nih.gov Similarly, studies on CDK2 inhibitors showed that pyrazole compounds can adopt binding modes similar to known inhibitors, forming stable interactions within the catalytic domain. rsc.org The binding energy, a score calculated by the docking program, helps to rank potential ligands, with lower energies generally indicating stronger binding. nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Various Protein Targets This table presents example data from published studies on various pyrazole derivatives to illustrate typical outputs of molecular docking analyses. The specific values are not for this compound but are representative of the class of compounds.

Compound ClassProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole SeriesRET Kinase (PDB ID not specified)-7.14Ala807, Tyr806 nih.gov
Pyrazole-thiadiazoleVEGFR-2 (2QU5)-10.09Cys919, Asp1046 nih.gov
Pyrazole-thiadiazoleCDK2 (2VTO)-10.35Leu83, Lys33 nih.gov
Pyrazole-thiazolidinoneTopoisomerase II (PDB ID not specified)Not specifiedHydrogen bonding interactions noted nih.gov
Pyrazole-benzamideHDAC1 (PDB ID not specified)Not specifiedπ–π interactions with Phe208 researchgate.net

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the protein and ligand in a simulated physiological environment. rsc.org

For a complex between a ligand like this compound and its target protein, an MD simulation can validate the docking pose. rsc.org Key analyses include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures their structural stability throughout the simulation. rsc.orgnih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding. rsc.org

Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This provides a more accurate estimation of binding affinity than docking scores alone by considering contributions from van der Waals forces, electrostatic interactions, and solvation energies. nih.gov For example, a 100 ns MD simulation of a pyrazole derivative complexed with RET kinase showed stable binding, with the total binding free energy calculated at -233.399 kJ/mol, indicating a very favorable interaction. nih.gov

Table 2: Example of Binding Free Energy Decomposition from an MD Simulation (MM/PBSA) This table is based on data for a pyrazole derivative from a published study nih.gov and illustrates the type of energy components calculated in an MM/PBSA analysis.

Energy ComponentValue (kJ/mol)Contribution to Binding
Van der Waals Energy-154.682Favorable
Electrostatic Energy-28.021Favorable
Polar Solvation Energy85.379Unfavorable
SASA Energy (Nonpolar)-15.241Favorable
Total Binding Free Energy -233.399 Highly Favorable

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. eurasianjournals.comresearchgate.net These methods provide detailed information that is not accessible through classical molecular mechanics methods used in docking and MD simulations. For this compound, DFT calculations can elucidate its intrinsic properties.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.nettandfonline.com This is useful for predicting how the molecule will interact with other molecules and its potential sites for hydrogen bonding. tandfonline.com

Studies on various pyrazole derivatives have used DFT to support experimental findings and understand their structural and electronic characteristics. researchgate.netnih.gov For instance, calculations can confirm the optimized molecular geometry and predict vibrational frequencies, which can be compared with experimental IR spectra. tandfonline.com

Table 3: Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative Calculated via DFT This table shows typical data obtained from DFT calculations on pyrazole derivatives, as seen in the literature. researchgate.netresearchgate.net

Quantum Chemical PropertyDescriptionExample Value
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.5 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability5.0 eV
Electronegativity (χ)Measure of the ability to attract electrons4.0 eV
Chemical Hardness (η)Resistance to change in electron configuration2.5 eV

Conformational Analysis and Energy Landscapes

A molecule's three-dimensional shape (conformation) is critical to its biological activity. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding the energy barriers between them. beilstein-journals.org For a flexible molecule like this compound, which has rotatable bonds in its ethyl side chain and around the aminomethyl group, multiple conformations are possible.

Computational methods can be used to systematically explore the conformational space and calculate the potential energy of each conformation. The results can be visualized as a potential energy landscape, which maps the energy as a function of specific geometric parameters, such as torsion angles. aps.org Identifying the global minimum energy conformation and other low-energy conformers is important because these are the shapes the molecule is most likely to adopt in solution and at a receptor binding site. beilstein-journals.org For example, solid-state X-ray analysis combined with DFT calculations on halogenated pyran analogues showed that they consistently adopt a specific chair-like conformation despite repulsive interactions, and computational analysis helped to quantify the energetic preferences. beilstein-journals.org

For this compound, conformational analysis would focus on the rotation around the C-C bond of the ethyl group and the C-C bond connecting the pyrazole ring to the methanamine group. The orientation of these groups can significantly impact how the molecule fits into a binding pocket.

Homology Modeling and Protein Structure Prediction for Novel Targets

Structure-based drug design methods like molecular docking and MD simulations depend on having a high-resolution three-dimensional structure of the target protein. nih.gov However, for many novel or less-studied biological targets, an experimental structure determined by X-ray crystallography or NMR spectroscopy may not be available.

In such cases, homology modeling (or comparative modeling) can be employed to build a theoretical 3D model of the target protein. eurasianjournals.com This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. The sequence of the target is then aligned with the template, and a 3D model is constructed based on the template's backbone. nih.gov

Once a reliable homology model of a target protein is generated, it can be used for computational studies with ligands like this compound. This allows for virtual screening and binding mode prediction even in the absence of an experimental receptor structure, thereby expanding the scope of computational drug discovery to novel biological systems. nih.gov

Applications of 3 Ethyl 1h Pyrazol 5 Yl Methanamine in Chemical Biology and Medicinal Chemistry

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The (3-ethyl-1H-pyrazol-5-yl)methanamine scaffold is well-suited for the development of such tools. The primary amine group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core binding motif. This allows for the visualization and tracking of the molecule's interaction with its biological target within a cellular environment.

Furthermore, the pyrazole (B372694) core itself can be systematically modified to fine-tune the probe's selectivity and potency. For instance, derivatives of pyrazole have been explored as probes for various enzymes and receptors. The ethyl group at the 3-position can be varied to explore steric and hydrophobic interactions within a binding pocket, enhancing the probe's specificity.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteType of ModificationPurpose
Methanamine GroupAcylation with fluorescent dyes (e.g., fluorescein, rhodamine)To create fluorescent probes for imaging applications.
Methanamine GroupBiotinylationTo enable affinity purification of target proteins.
Pyrazole N1-positionAlkylation or arylationTo modulate solubility and cell permeability.
Ethyl Group (C3)Variation of alkyl chain length or introduction of cyclic groupsTo optimize binding affinity and selectivity.

Role as a Lead Scaffold in Drug Discovery Programs

A lead scaffold is a core chemical structure that serves as a starting point for the development of new drugs. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, and the specific substitution pattern of this compound offers a distinct advantage. nih.gov The combination of a hydrogen bond donor/acceptor system in the pyrazole ring and the basic aminomethyl group provides multiple points of interaction with biological targets.

Numerous drug discovery programs have utilized pyrazole-based scaffolds to develop inhibitors for a wide range of targets, including protein kinases, which are crucial in cancer therapy. nih.gov For example, the pyrazole core can act as a hinge-binder in the ATP-binding site of kinases. The ethyl group can occupy a hydrophobic pocket, while the methanamine group can form salt bridges or hydrogen bonds with acidic residues, contributing to high-affinity binding.

Table 2: Examples of Drug Classes Utilizing Pyrazole-based Scaffolds

Drug ClassTherapeutic AreaRole of Pyrazole Scaffold
Kinase InhibitorsOncologyHinge-binding motif, scaffold for diverse substitutions. nih.gov
Anti-inflammatory AgentsInflammationCore structure for COX-2 inhibitors.
Antiviral AgentsInfectious DiseasesInhibition of viral replication enzymes. nih.gov
Neuroprotective AgentsNeurologyModulation of CNS targets.

Contributions to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govijddd.com The this compound molecule, with a molecular weight of 125.19 g/mol , fits well within the "rule of three" often applied to fragment libraries. Its inherent structural features make it an excellent candidate for FBDD campaigns.

The pyrazole ring can provide key hydrogen bonding interactions, while the ethyl and aminomethyl groups offer vectors for fragment growth or linking. nih.gov In a typical FBDD approach, the binding of this fragment to a target protein would be identified and characterized, often using biophysical techniques like X-ray crystallography or NMR spectroscopy. This structural information would then guide the medicinal chemist in "growing" the fragment by adding chemical moieties to the ethyl or aminomethyl positions to enhance potency and selectivity. nih.gov For instance, a fragment screen against hematopoietic prostaglandin (B15479496) D2-synthase (H-PGDS) identified a pyrazole-containing fragment that made crucial polar interactions within a lipophilic pocket, guiding the subsequent lead optimization. nih.gov

Utilization in Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design new ligands. The defined geometry and versatile interaction capabilities of this compound make it an ideal scaffold for SBDD. Once the binding mode of this or a similar pyrazole-containing fragment is determined, computational methods can be used to predict modifications that will improve binding affinity.

For example, if the ethyl group is found to be in a suboptimal position within a hydrophobic pocket, its length or branching could be altered to improve van der Waals contacts. Similarly, the aminomethyl group's position can be optimized to form stronger ionic or hydrogen bonds. This iterative process of design, synthesis, and testing, guided by structural insights, can lead to the rapid development of potent and selective inhibitors. nih.govnih.gov Pyrazolo[1,5-a] nih.govekb.egresearchgate.nettriazine derivatives have been successfully designed as potent inhibitors of protein kinase CK2 using such a structure-guided approach. nih.gov

Design of Multi-Target Directed Ligands

Complex diseases often involve multiple biological pathways, making multi-target directed ligands (MTDLs) an attractive therapeutic strategy. nih.gov The this compound scaffold can be elaborated to interact with more than one target simultaneously. The distinct substitution points on the pyrazole ring and the methanamine side chain allow for the incorporation of different pharmacophoric elements required for binding to multiple receptors or enzymes.

For instance, the pyrazole core could be designed to interact with a kinase, while a substituent attached to the methanamine group could be tailored to bind to a G-protein coupled receptor (GPCR). This approach has been explored for various diseases, including neurodegenerative disorders and cancer. The design of such MTDLs is a complex process that requires a deep understanding of the structures of all intended targets and the ability to chemically link the necessary pharmacophores without compromising their individual binding affinities.

Emerging Research Directions and Future Perspectives for 3 Ethyl 1h Pyrazol 5 Yl Methanamine

The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets. nih.govresearchgate.netnih.gov The compound (3-ethyl-1H-pyrazol-5-yl)methanamine, featuring an ethyl group and a methanamine substituent, represents a versatile building block for the development of novel therapeutic agents. Its structural attributes—a hydrogen bond donor and acceptor, a nucleophilic amine group, and a modifiable pyrazole core—offer substantial opportunities for chemical elaboration. This article explores the emerging research directions and future perspectives for this specific pyrazole derivative, focusing on advancements in synthesis, therapeutic applications, and modern drug design strategies.

Q & A

Q. What are the standard synthetic routes for (3-ethyl-1H-pyrazol-5-yl)methanamine, and how are they optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core. A common approach includes:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring. Ethyl acetoacetate and substituted hydrazines (e.g., ethylhydrazine) are often used .
  • Functionalization : Introducing the ethyl group at the 3-position via alkylation or nucleophilic substitution. For example, using ethyl iodide in the presence of a base like potassium carbonate .
  • Amination : The methanamine group is introduced via reductive amination or direct substitution. Sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid is a common reducing agent for imine intermediates .

Q. Optimization Strategies :

  • Reagent Ratios : Excess alkylating agents (e.g., 1.5 equivalents of ethyl iodide) improve substitution efficiency .
  • Temperature Control : Maintaining low temperatures (−78°C to 0°C) during lithiation steps minimizes side reactions .
  • Catalysts : Transition metals (e.g., Pd/C) can enhance coupling reactions for complex derivatives .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and methanamine protons (δ ~3.2–3.8 ppm) .
  • Fourier Transform Infrared (FTIR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 140–150 (M⁺) with fragmentation patterns consistent with pyrazole cleavage .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or substituent positioning. SHELXL refinement is widely used for small-molecule structures .

Q. What are the common chemical reactions involving this compound?

The compound participates in reactions typical of pyrazole derivatives and primary amines:

  • Nucleophilic Substitution : The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .
  • Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the ethyl group to a carboxylic acid, altering solubility and reactivity .
  • Coordination Chemistry : The pyrazole nitrogen and amine group can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), relevant in catalysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Contradictions (e.g., unexpected NMR splitting or missing FTIR peaks) require:

Cross-Validation : Compare data with PubChem entries or computational predictions (e.g., density functional theory (DFT)-simulated spectra) .

Crystallographic Analysis : Use single-crystal X-ray diffraction with SHELXL refinement to unambiguously determine bond lengths and angles .

Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational or magnetic environments in FTIR/NMR .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Effects : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
    • Amine Modifications : Convert the primary amine to a secondary or tertiary amine (e.g., via reductive alkylation) to alter pharmacokinetics .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) for anti-inflammatory applications .

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization?

  • Temperature : Higher temperatures (80–100°C) favor thermodynamically stable products (e.g., 1,3,5-trisubstituted pyrazoles) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, improving yields .
  • Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic attacks to specific ring positions .

Q. What methodologies elucidate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD) to receptors like serotonin transporters .
  • Fluorescence Quenching : Monitors conformational changes in proteins upon ligand binding .
  • In Vivo Models : Murine inflammation assays (e.g., carrageenan-induced paw edema) validate analgesic efficacy .

Q. Can computational modeling predict the compound’s stability under varying pH conditions?

  • pKa Prediction : Tools like MarvinSketch estimate amine protonation states (predicted pKa ~9.5), influencing solubility and reactivity .
  • Degradation Pathways : DFT simulations identify susceptible bonds (e.g., C-N cleavage in acidic environments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-ethyl-1H-pyrazol-5-yl)methanamine
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(3-ethyl-1H-pyrazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.